2-Cyclopentyloxy-5-fluorophenylZinc bromide
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Overview
Description
2-Cyclopentyloxy-5-fluorophenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner. The presence of both cyclopentyloxy and fluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopentyloxy-5-fluorophenylzinc bromide is typically synthesized via a Grignard reaction followed by transmetallation. The process involves the following steps:
Formation of Grignard Reagent: The starting material, 2-cyclopentyloxy-5-fluorophenyl bromide, is reacted with magnesium turnings in dry tetrahydrofuran to form the corresponding Grignard reagent.
Transmetallation: The Grignard reagent is then treated with zinc bromide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Grignard Reaction: Conducted in large reactors with precise control over temperature and stirring.
Efficient Transmetallation: Ensuring complete conversion of the Grignard reagent to the organozinc compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyloxy-5-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran is often used as the solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.
Major Products
Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.
Substitution Products: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Cyclopentyloxy-5-fluorophenylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.
Material Science: Employed in the preparation of functional materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-cyclopentyloxy-5-fluorophenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide.
Transmetallation: The organozinc compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final product and regenerate the catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenylzinc bromide
- (Diethoxyphosphoryl)difluoromethylzinc bromide
Uniqueness
2-Cyclopentyloxy-5-fluorophenylzinc bromide is unique due to the presence of both cyclopentyloxy and fluorophenyl groups, which enhance its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C11H12BrFOZn |
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Molecular Weight |
324.5 g/mol |
IUPAC Name |
bromozinc(1+);1-cyclopentyloxy-4-fluorobenzene-6-ide |
InChI |
InChI=1S/C11H12FO.BrH.Zn/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;;/h5-7,10H,1-4H2;1H;/q-1;;+2/p-1 |
InChI Key |
YFHRXFIPRVIZOS-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)OC2=[C-]C=C(C=C2)F.[Zn+]Br |
Origin of Product |
United States |
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